molecular formula C30H21NO3 B4950870 N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE

Cat. No.: B4950870
M. Wt: 443.5 g/mol
InChI Key: XGCPTORZWVSKKN-UHFFFAOYSA-N
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Description

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its anthracene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of anthracene derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques, including purification and crystallization, are employed to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the anthracene core or the cyclopropane ring.

    Substitution: Substitution reactions can occur at various positions on the anthracene ring or the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene derivatives.

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests a range of possible interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIMETHYLPROPANAMIDE
  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIPHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO3/c32-27-21-14-7-8-15-22(21)28(33)26-23(27)16-9-17-25(26)31-29(34)24-18-30(24,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24H,18H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPTORZWVSKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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